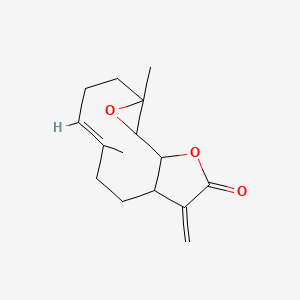
Drotebanol
Overview
Description
Drotebanol, also known as oxymethebanol, is a synthetic opioid analgesic derived from thebaine. It was developed by the Sankyo Company in Japan during the 1970s. This compound is known for its potent antitussive (cough suppressant) and analgesic properties, being significantly more effective than codeine in these roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drotebanol is synthesized from thebaine, an opiate alkaloid found in the Persian poppy. The synthesis involves several steps, including:
Hydroxylation: Thebaine undergoes hydroxylation to introduce hydroxyl groups at specific positions on the molecule.
Methylation: The hydroxylated intermediate is then methylated to form the final product, this compound.
The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of Thebaine: Thebaine is extracted from the opium poppy.
Chemical Modification: The extracted thebaine is chemically modified through hydroxylation and methylation.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Drotebanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, drotebanol is used as a reference compound in the study of opioid receptor interactions and the development of new synthetic opioids. Its unique structure and properties make it a valuable tool for understanding the chemistry of opioid compounds .
Biology
This compound’s potent antitussive and analgesic effects have made it a subject of interest in biological research. Studies have focused on its interactions with opioid receptors and its potential therapeutic applications .
Medicine
Although this compound is no longer used in clinical practice, it has been studied for its potential use in pain management and cough suppression. Its high potency and relatively low addiction potential compared to other opioids make it an interesting candidate for further research .
Industry
In the pharmaceutical industry, this compound has been used as a model compound for the development of new opioid analgesics and antitussives. Its synthesis and properties provide valuable insights for the design of new drugs .
Mechanism of Action
Drotebanol exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and cough suppression. The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling and the inhibition of adenylate cyclase activity .
Comparison with Similar Compounds
Similar Compounds
Codeine: A less potent opioid analgesic and antitussive.
Morphine: A more potent opioid analgesic with higher addiction potential.
Thebaine: The precursor to drotebanol, with different pharmacological properties
Uniqueness
This compound is unique in its balance of high potency and relatively low addiction potential. It is significantly more potent than codeine in both analgesic and antitussive effects but less addictive than morphine. This makes it a valuable compound for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
3176-03-2 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3/t13-,15-,18-,19-/m1/s1 |
InChI Key |
LCAHPIFLPICNRW-SVYNMNNPSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Isomeric SMILES |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O)O |
Canonical SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Synonyms |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1232893.png)
![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate](/img/structure/B1232896.png)





![5-ethyl-N-[[2-(3-pyridinyl)-4-thiazolyl]methyl]-2-thiophenesulfonamide](/img/structure/B1232907.png)






